![molecular formula C7H6Cl2N4 B1472940 5,7-二氯-2-乙基-2H-吡唑并[4,3-d]嘧啶 CAS No. 1357087-31-0](/img/structure/B1472940.png)

5,7-二氯-2-乙基-2H-吡唑并[4,3-d]嘧啶

描述

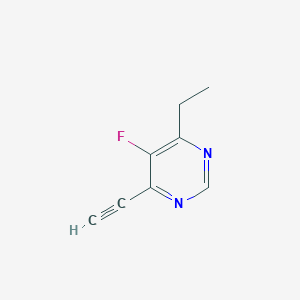

5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C7H6Cl2N4. It has a molecular weight of 217.06 . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is 1S/C7H6Cl2N4/c1-2-13-3-4-5(12-13)6(8)11-7(9)10-4/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 217.06 . More detailed physical and chemical properties are not provided in the retrieved sources.科学研究应用

吡唑并[4,3-d]嘧啶的合成

Havlícek 等人(2015 年)的一项研究描述了吡唑并[4,3-d]嘧啶作为潜在激酶抑制剂的合成。这项研究重点介绍了 5,7-二羟基吡唑并[4,3-d]嘧啶氯化过程中新型稠合杂芳环体系的形成,从而产生了已知激酶抑制剂的类似物 (Havlícek、Moravcova、Kryštof 和 Strnad,2015 年)。这项研究展示了吡唑并[4,3-d]嘧啶衍生物的化学多功能性及其在开发新治疗剂中的相关性。

抗癌和抗炎应用

Rahmouni 等人(2016 年)合成了一系列吡唑并嘧啶衍生物,并评估了它们的抗癌和抗 5-脂氧合酶活性,深入了解了它们的潜在治疗应用。该研究表明,特定的结构修饰可以增强这些化合物的生物活性,表明它们在药物发现工作中的重要性 (Rahmouni、Souiei、Belkacem、Romdhane、Bouajila 和 Ben Jannet,2016 年)。

磷酸二酯酶抑制剂

Tollefson 等人(2010 年)探索了 1H-吡唑并[4,3-d]嘧啶作为一类有效的磷酸二酯酶 5 (PDE5) 抑制剂。他们的工作旨在提高这些抑制剂的选择性和效力,重点介绍了吡唑并[4,3-d]嘧啶衍生物在治疗勃起功能障碍等疾病中的应用 (Tollefson、Acker、Jacobsen、Hughes、Walker、Fox、Palmer、Freeman、Yu 和 Bond,2010 年)。

杂环合成

各种研究专注于使用吡唑并[4,3-d]嘧啶作为杂环合成中的构建模块。例如,Sambaiah 等人(2019 年)的研究概述了稠合吡唑并嘧啶和异恶唑并嘧啶杂化物的新合成方法,展示了这些化合物在创建多样化杂环结构中的合成效用 (Sambaiah、Mallesham、Kumar、Bobde、Hota、Yennam、Ghosh 和 Behera,2019 年)。

安全和危害

The safety information for 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

作用机制

Target of Action

The primary target of the compound 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation . The compound exerts its inhibitory effect by fitting into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The action of 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine affects the CDK2/cyclin A2 pathway . CDK2, when complexed with cyclin A2, regulates the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest .

Result of Action

The result of the action of 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is the significant inhibition of cell proliferation . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

属性

IUPAC Name |

5,7-dichloro-2-ethylpyrazolo[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-2-13-3-4-5(12-13)6(8)11-7(9)10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHAJCRXKMRHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

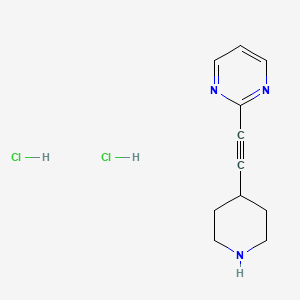

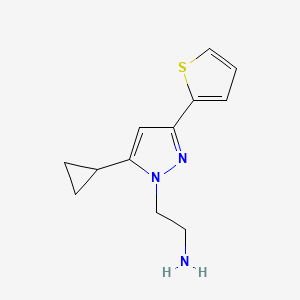

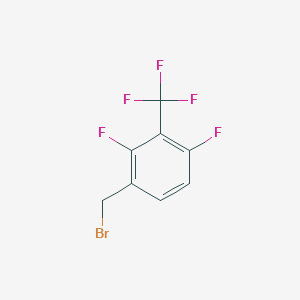

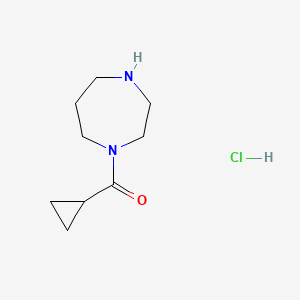

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1472865.png)

![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)